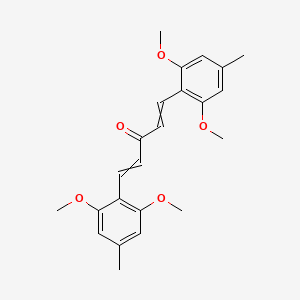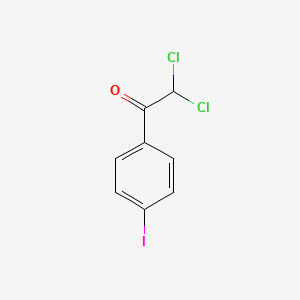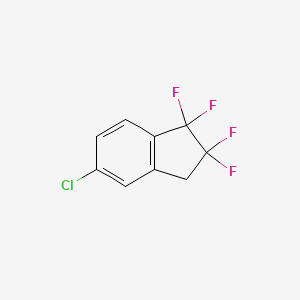
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-dimethoxy-4-methylphenyl groups attached to a penta-1,4-dien-3-one backbone. Its molecular formula is C23H26O4, and it has a molecular weight of 366.45 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes with acetone under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dimethoxy-4-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the conjugated diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings or the diene system .
科学研究应用
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.
作用机制
The mechanism of action of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one, particularly in its anticancer activity, involves the induction of endoplasmic reticulum stress and subsequent activation of apoptotic pathways. The compound interacts with molecular targets such as C/EBP homologous protein (CHOP) and caspases, leading to programmed cell death in cancer cells . This mechanism is distinct from other compounds like curcumin, which do not induce endoplasmic reticulum stress at similar concentrations .
相似化合物的比较
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Similar in structure but with methoxy groups instead of dimethoxy groups.
1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups at different positions, affecting its reactivity and applications.
Uniqueness
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is unique due to the presence of both dimethoxy and methyl groups on the aromatic rings, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science .
属性
CAS 编号 |
918668-49-2 |
|---|---|
分子式 |
C23H26O5 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
1,5-bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H26O5/c1-15-11-20(25-3)18(21(12-15)26-4)9-7-17(24)8-10-19-22(27-5)13-16(2)14-23(19)28-6/h7-14H,1-6H3 |
InChI 键 |
LRQWPVGSOKXIKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C=CC(=O)C=CC2=C(C=C(C=C2OC)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)


